![molecular formula C11H17NS B13302738 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302738.png)
4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. It has a molecular formula of C11H17NS and a molecular weight of 195.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted thiophene derivative with a pyridine derivative in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .
Aplicaciones Científicas De Investigación
4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: It is used in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. This interaction can inhibit kinase activity, leading to downstream effects on cellular signaling pathways .
Comparación Con Compuestos Similares
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- Thieno[2,3-c]pyridine derivatives
- Thiazolo[5,4-c]pyridine derivatives
Comparison: 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. Compared to other thienopyridine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery .
Propiedades
Fórmula molecular |
C11H17NS |
|---|---|
Peso molecular |
195.33 g/mol |
Nombre IUPAC |
4-butyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NS/c1-2-3-4-10-9-6-8-13-11(9)5-7-12-10/h6,8,10,12H,2-5,7H2,1H3 |
Clave InChI |
HVNZAJMJTYPMAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C2=C(CCN1)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


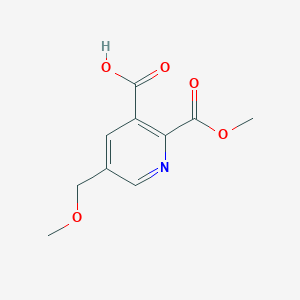

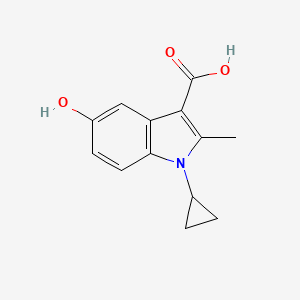
![2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13302668.png)
![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13302673.png)

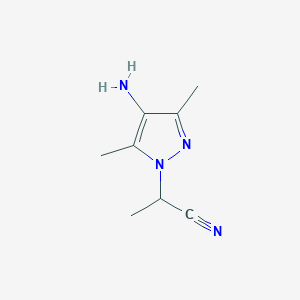
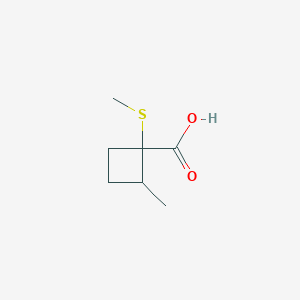
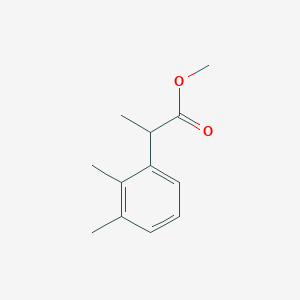
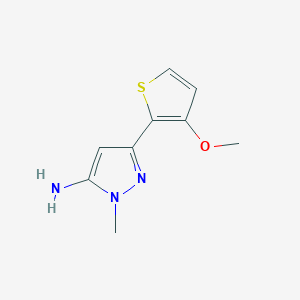
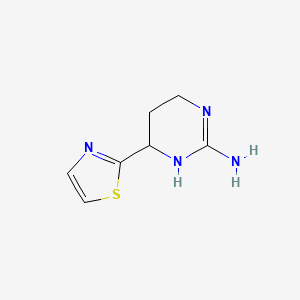
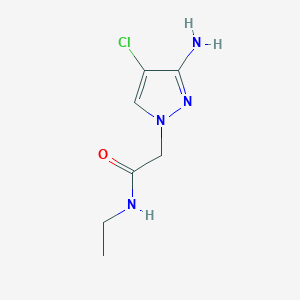
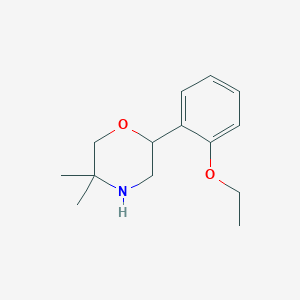
![4-Chloro-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302748.png)
